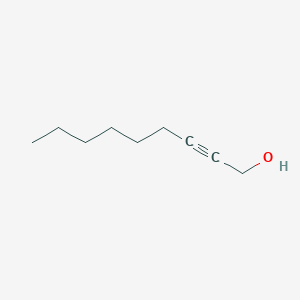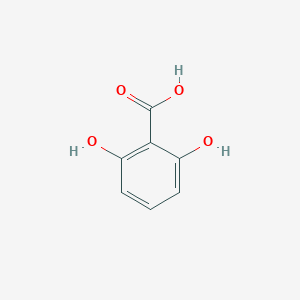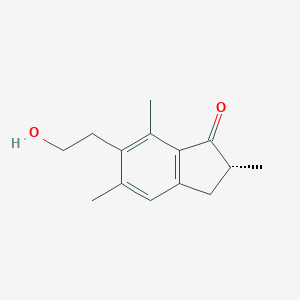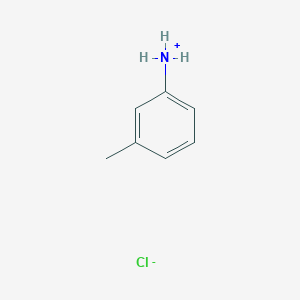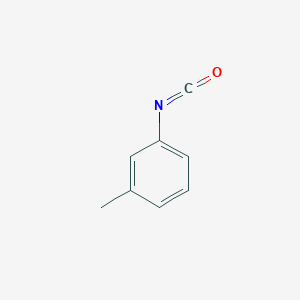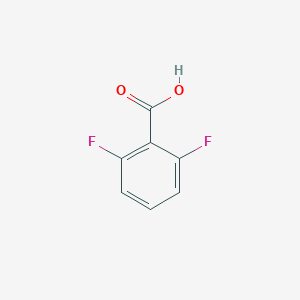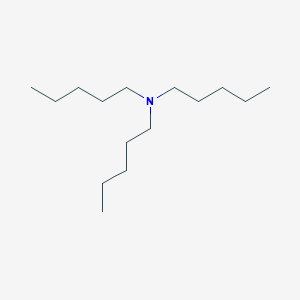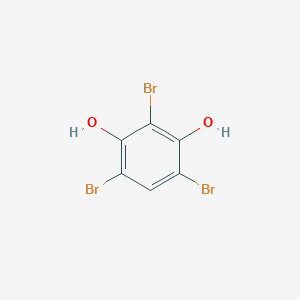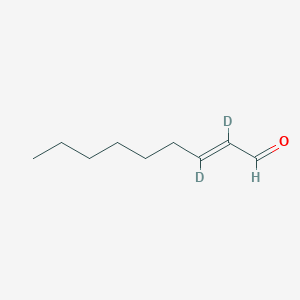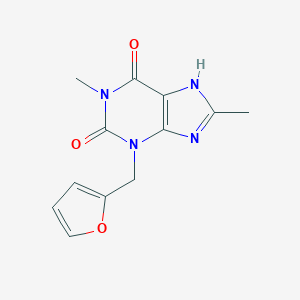
Furafylline
Overview
Description
Scientific Research Applications
Furafylline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a tool to study cytochrome P450 enzyme inhibition and drug metabolism.
Biology: Employed in research to understand the role of cytochrome P450 enzymes in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating asthma and other respiratory conditions.
Mechanism of Action
Furafylline exerts its effects by selectively inhibiting the cytochrome P450 1A2 enzyme. This inhibition prevents the metabolism of certain drugs and endogenous compounds, leading to increased levels of these substances in the body. The molecular target of this compound is the active site of the cytochrome P450 1A2 enzyme, where it binds and blocks the enzyme’s activity .
Similar Compounds:
Theophylline: Another methylxanthine derivative used in the treatment of asthma.
Caffeine: A well-known stimulant that also inhibits cytochrome P450 enzymes but with less selectivity.
Paraxanthine: A metabolite of caffeine with similar properties.
Comparison: this compound is unique in its high selectivity for the cytochrome P450 1A2 enzyme, making it a valuable tool in research and potential therapeutic applications. Unlike theophylline and caffeine, this compound has a longer duration of action and a more targeted mechanism of inhibition .
Biochemical Analysis
Biochemical Properties
Furafylline plays a significant role in biochemical reactions by selectively inhibiting CYP1A2. This enzyme is responsible for the oxidation of several substrates, including caffeine and certain drugs. This compound binds to the active site of CYP1A2, forming a stable complex that prevents the enzyme from metabolizing its substrates . This inhibition is highly selective, with minimal effects on other cytochrome P450 isoforms such as CYP2D1, CYP2C, CYP3A, and CYP1A1 .
Cellular Effects
This compound affects various cellular processes by inhibiting CYP1A2 activity. This inhibition can lead to increased levels of CYP1A2 substrates within cells, potentially altering cell signaling pathways, gene expression, and cellular metabolism. For example, the accumulation of caffeine due to CYP1A2 inhibition by this compound can impact cellular energy metabolism and neurotransmitter release . Additionally, this compound’s inhibition of CYP1A2 can affect the metabolism of other drugs, leading to altered pharmacokinetics and potential drug interactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of CYP1A2, forming a stable complex that inhibits the enzyme’s activity. This binding prevents the oxidation of CYP1A2 substrates, leading to their accumulation within the cell . This compound’s inhibition of CYP1A2 is non-competitive, meaning it does not directly compete with the substrate for binding to the enzyme but rather binds to a different site on the enzyme . This mechanism of action is highly selective for CYP1A2, with little to no effect on other cytochrome P450 isoforms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable, with a long half-life that allows for sustained inhibition of CYP1A2 over extended periods . Over time, the degradation of this compound can lead to a gradual decrease in its inhibitory effects. Long-term studies have shown that this compound can maintain its inhibitory effects on CYP1A2 for several days in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits CYP1A2 without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including elevated plasma levels of CYP1A2 substrates such as caffeine . These toxic effects are dose-dependent and can be observed at doses significantly higher than those required for effective CYP1A2 inhibition .
Metabolic Pathways
This compound is involved in the metabolic pathways of various substrates by inhibiting CYP1A2. This inhibition affects the metabolism of drugs and xenobiotics that are substrates of CYP1A2, leading to their accumulation within the body . This compound’s inhibition of CYP1A2 can also impact the metabolic flux of these substrates, altering their pharmacokinetics and potentially leading to drug interactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion. Once inside the cell, this compound can bind to CYP1A2 and inhibit its activity . The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver, where CYP1A2 is highly expressed .
Subcellular Localization
This compound is primarily localized within the endoplasmic reticulum, where CYP1A2 is found . This subcellular localization allows this compound to effectively inhibit CYP1A2 activity and prevent the metabolism of its substrates. This compound’s localization within the endoplasmic reticulum is facilitated by its lipophilicity and its ability to diffuse across cellular membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furafylline can be synthesized through a multi-step process involving the reaction of 1,8-dimethylxanthine with 2-furylmethyl chloride under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory preparation route with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: Furafylline primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: May involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a hydroxylated product.
properties
IUPAC Name |
3-(furan-2-ylmethyl)-1,8-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-7-13-9-10(14-7)16(6-8-4-3-5-19-8)12(18)15(2)11(9)17/h3-5H,6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQZGCIVHYLPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)N(C(=O)N2CC3=CC=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045153 | |
| Record name | 3-Furfuryl-1,8-dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80288-49-9 | |
| Record name | Furafylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80288-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furafylline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080288499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Furfuryl-1,8-dimethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURAFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2087G0XX3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



